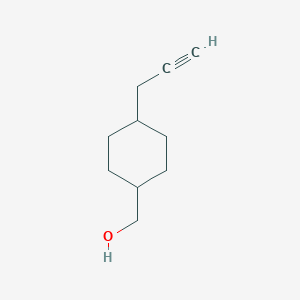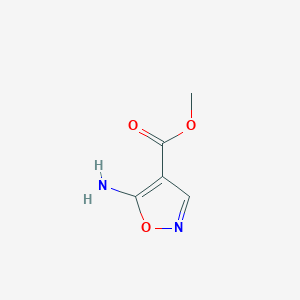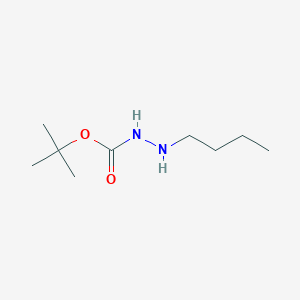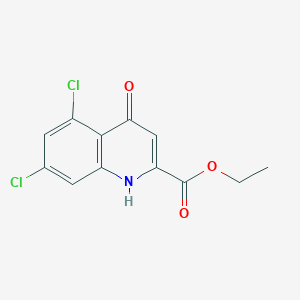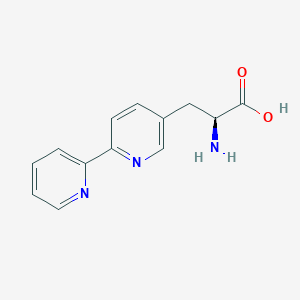
3-(2,2'-Bipyridin-5-Yl)-L-Alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2'-Bipyridin-5-Yl)-L-Alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of alanine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Wirkmechanismus
The mechanism of action of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine is based on its ability to chelate metal ions such as copper, iron, and zinc. This compound forms stable complexes with these metal ions, which can affect the activity of enzymes and proteins that require these metals for their function. For example, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, by chelating the iron ions required for its function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine are dependent on its concentration and the specific metal ions present in the system. At low concentrations, this compound can enhance the activity of certain enzymes and proteins by providing the necessary metal ions. At higher concentrations, however, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine can inhibit the activity of these same enzymes and proteins by chelating the metal ions required for their function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the balance of metal ions in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in lab experiments is its ability to selectively chelate specific metal ions, which can be useful for studying the role of these ions in biological systems. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are several future directions for research on 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of its potential applications in drug delivery and biosensors. Furthermore, the study of the interactions between 3-(2,2'-Bipyridin-5-Yl)-L-Alanine and specific metalloproteins can provide insights into the role of metal ions in biological processes. Overall, the potential applications of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in various fields of research make it a promising compound for future studies.
Synthesemethoden
The synthesis of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine involves the reaction of alanine with 2,2'-bipyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been used as a probe to study metalloproteins and their interactions with metal ions. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and biosensors.
Eigenschaften
CAS-Nummer |
146581-79-5 |
|---|---|
Produktname |
3-(2,2'-Bipyridin-5-Yl)-L-Alanine |
Molekularformel |
C₁₃H₁₅Cl₂N₃O₂ |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
VWTQURBMIRJISI-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Aussehen |
Off-White to Light Yellow SolidPurity:95% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



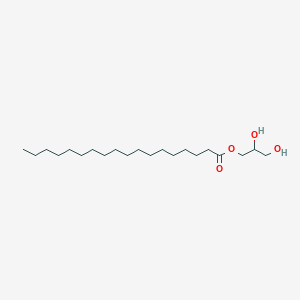
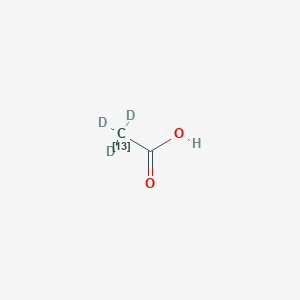
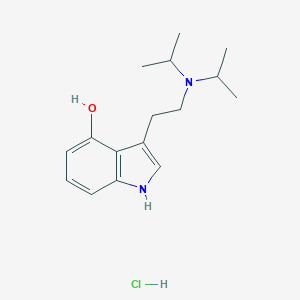
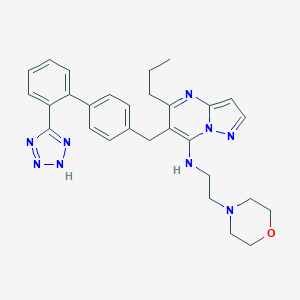
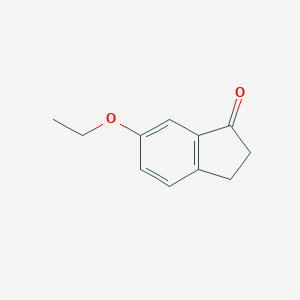
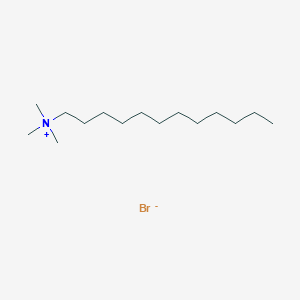
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
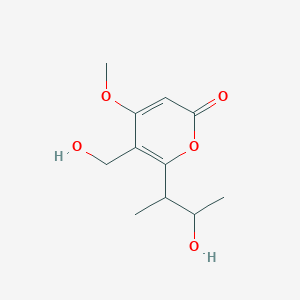
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
